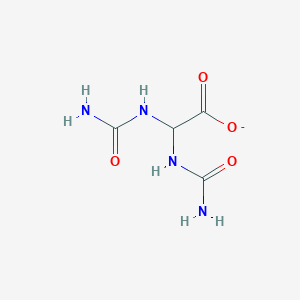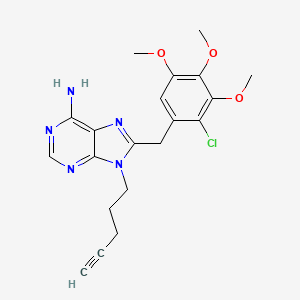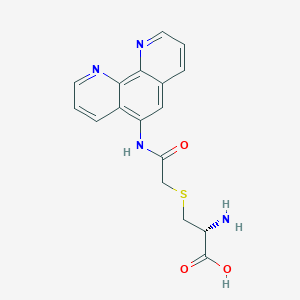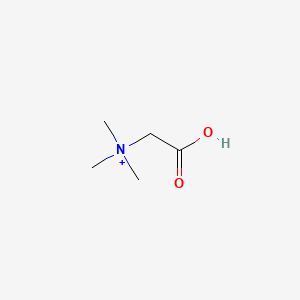
Allantoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allantoate is an organic compound with the chemical formula C₄H₇N₄O₄. It is a derivative of allantoin and plays a significant role in the nitrogen metabolism of plants and microorganisms. This compound is an intermediate in the purine catabolic pathway, which is crucial for nitrogen recycling in various organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allantoate can be synthesized through the hydrolysis of allantoin. The reaction involves the enzyme allantoinase, which catalyzes the conversion of allantoin to this compound. This process occurs naturally in organisms such as bacteria and plants .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from biological sources where it is naturally present. The process includes enzymatic hydrolysis followed by purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Allantoate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The primary reaction is the hydrolysis of this compound to produce ureidoglycolate and ammonia, catalyzed by the enzyme this compound amidohydrolase .
Common Reagents and Conditions:
Hydrolysis: Enzyme allantoinase in aqueous conditions.
Oxidation: Involves oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products:
Hydrolysis: Ureidoglycolate and ammonia.
Oxidation: Ureidoglycolate and other oxidized nitrogen compounds.
Reduction: Reduced nitrogen compounds.
Scientific Research Applications
Allantoate has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound to study nitrogen metabolism and recycling.
- Investigated for its role in the synthesis of nitrogen-containing compounds .
Biology:
- Plays a crucial role in plant nitrogen metabolism, aiding in stress tolerance and nitrogen recycling.
- Studied for its involvement in the purine catabolic pathway and its regulatory functions in plants .
Medicine:
- Potential therapeutic applications in treating nitrogen metabolism disorders.
- Investigated for its role in modulating immune responses and oxidative stress .
Industry:
- Used in the production of fertilizers and plant growth regulators.
- Explored for its potential in bioremediation and sustainable agriculture .
Mechanism of Action
Allantoate exerts its effects primarily through its role in the purine catabolic pathway. The enzyme this compound amidohydrolase catalyzes the conversion of this compound to ureidoglycolate and ammonia. This reaction is crucial for nitrogen recycling and homeostasis in plants and microorganisms. This compound also functions as a signaling molecule, regulating stress-responsive genes and enhancing stress tolerance in plants .
Comparison with Similar Compounds
Allantoin: Precursor to allantoate in the purine catabolic pathway.
Ureidoglycolate: Product of this compound hydrolysis.
This compound’s uniqueness lies in its dual role as both a metabolic intermediate and a regulatory molecule, making it a compound of significant interest in various scientific fields.
Properties
Molecular Formula |
C4H7N4O4- |
|---|---|
Molecular Weight |
175.12 g/mol |
IUPAC Name |
2,2-bis(carbamoylamino)acetate |
InChI |
InChI=1S/C4H8N4O4/c5-3(11)7-1(2(9)10)8-4(6)12/h1H,(H,9,10)(H3,5,7,11)(H3,6,8,12)/p-1 |
InChI Key |
NUCLJNSWZCHRKL-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])(NC(=O)N)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B10759177.png)


![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate](/img/structure/B10759211.png)

![3-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B10759228.png)

![3,3'-[3,5-Difluoro-4-methyl-2,6-pyridylenebis(oxy)]-bis(benzenecarboximidamide)](/img/structure/B10759233.png)
![Benzo[B]thiophene-2-carboxamidine](/img/structure/B10759234.png)
![[(8R,9S,10R,11R,14S,18R,20R,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B10759235.png)


![4-Amino-n-{4-[2-(2,6-dimethyl-phenoxy)-acetylamino]-3-hydroxy-1-isobutyl-5-phenyl-pentyl}-benzamide](/img/structure/B10759242.png)
![R-2-{[4'-Methoxy-(1,1'-biphenyl)-4-YL]-sulfonyl}-amino-6-methoxy-hex-4-ynoic acid](/img/structure/B10759251.png)
